D609

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

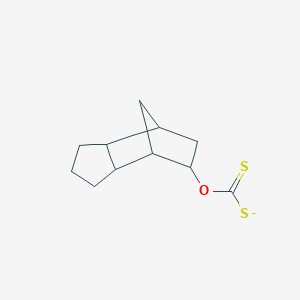

C11H15OS2- |

|---|---|

Molecular Weight |

227.4 g/mol |

IUPAC Name |

8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate |

InChI |

InChI=1S/C11H16OS2/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H,13,14)/p-1 |

InChI Key |

PWLXJBSAUKKGCM-UHFFFAOYSA-M |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)[S-] |

Synonyms |

D 609 D-609 D609 tricyclodecan-9-yl xanthate tricyclodecane-9-yl-xanthogenate xanthate D609 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of D609

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted compound with a broad spectrum of pharmacological activities, including antiviral, antitumor, anti-inflammatory, and neuroprotective effects.[1][2] Its primary mechanism of action is attributed to the competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] This inhibition modulates the cellular levels of critical second messengers, 1,2-diacylglycerol (DAG) and ceramide, thereby influencing a cascade of downstream signaling pathways that regulate cell cycle progression, proliferation, and apoptosis.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved signaling pathways.

Primary Molecular Targets and Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes involved in lipid metabolism:

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound is a potent and competitive inhibitor of PC-PLC.[4][5] This enzyme catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine and 1,2-diacylglycerol (DAG). By inhibiting PC-PLC, this compound reduces the cellular levels of DAG, a critical second messenger that activates protein kinase C (PKC) and other signaling proteins.[1]

-

Sphingomyelin Synthase (SMS): this compound also inhibits sphingomyelin synthase, the enzyme responsible for the synthesis of sphingomyelin from phosphocholine and ceramide.[1][6] Inhibition of SMS leads to an accumulation of ceramide, a pro-apoptotic lipid second messenger, and a decrease in sphingomyelin levels.[6][7]

The dual inhibition of PC-PLC and SMS by this compound results in a significant shift in the cellular balance of DAG and ceramide, which is pivotal to its diverse pharmacological activities.[1][7]

Other Potential Mechanisms

Beyond its primary targets, this compound has been reported to exhibit other activities that may contribute to its overall pharmacological profile:

-

Antioxidant Properties: this compound possesses antioxidant and glutathione mimetic properties, enabling it to scavenge reactive oxygen species (ROS).[1][3]

-

Zinc Chelation: The activity of PC-PLC is dependent on the presence of zinc ions (Zn2+). This compound may act as a chelator of Zn2+, further contributing to the inhibition of this enzyme.[1][8]

-

Inhibition of Other Enzymes: At higher concentrations, this compound has been shown to inhibit group IV cytosolic phospholipase A2 (cPLA2) and the viral US3-encoded protein kinase in Herpes Simplex Virus type 1 (HSV-1).[9][10]

Quantitative Data

The inhibitory potency of this compound against its primary targets and its effects on various cellular processes have been quantified in several studies.

| Parameter | Target/Effect | Value | Cell Line/System | Reference |

| Ki | PC-PLC | 6.4 µM | Bacillus cereus | [4][5] |

| Ki | PC-PLC (p-NPP pseudo-substrate) | 8.8 µM | Bacillus cereus | [4] |

| Ki | cPLA2 | 86.25 µM | Bovine Spleen | [8] |

| IC50 | cPLA2 (Arachidonic Acid Release) | ~375 µM | MDCK cells | [8] |

| IC50 | Antiproliferative Effect | 22 - 125 µM | Various tumor cell lines | [11] |

| IC50 | Antiviral Effect (HSV-1) | >3.8 µM | In vitro | [9] |

Signaling Pathways

The inhibition of PC-PLC and SMS by this compound initiates a cascade of downstream signaling events that ultimately mediate its cellular effects.

Experimental Protocols

PC-PLC Activity Assay (Amplex® Red Assay)

This enzyme-coupled assay provides a sensitive method for continuously monitoring PC-PLC activity.

Principle:

-

PC-PLC hydrolyzes phosphatidylcholine to phosphocholine and DAG.

-

Alkaline phosphatase hydrolyzes phosphocholine to choline.

-

Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).

-

In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red reagent to produce the highly fluorescent product, resorufin.

General Protocol:

-

Prepare a 1X reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.14 M NaCl, 1 mM dimethylglutarate).

-

Prepare a working solution of Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine in the reaction buffer.

-

Add the PC-PLC-containing sample (e.g., cell lysate) to a microplate well.

-

To test for inhibition, pre-incubate the enzyme with this compound at various concentrations.

-

Initiate the reaction by adding the working solution to the wells.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm.[3]

Sphingomyelin Synthase (SMS) Activity Assay

This assay measures the conversion of a fluorescently labeled ceramide to sphingomyelin.

Principle: SMS catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to a fluorescently labeled ceramide (e.g., C6-NBD-ceramide), producing fluorescently labeled sphingomyelin. The product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.

General Protocol:

-

Homogenize cells or tissues in an appropriate buffer.

-

Prepare a reaction mixture containing cell homogenate, fluorescently labeled ceramide, and phosphatidylcholine.

-

To test for inhibition, add this compound at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 2 hours).

-

Stop the reaction and extract the lipids using a solvent system (e.g., chloroform:methanol).

-

Separate the lipids by TLC.

-

Visualize and quantify the fluorescent spots corresponding to the substrate and product.[12]

Measurement of Cellular Ceramide Levels

Cellular ceramide levels can be quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Principle: Lipids are extracted from cells, and ceramide species are separated by HPLC and detected by mass spectrometry.

General Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest cells and extract total lipids using a suitable solvent mixture.

-

Dry the lipid extract and reconstitute in an appropriate solvent.

-

Inject the sample into an HPLC-MS/MS system.

-

Separate different ceramide species based on their chromatographic properties.

-

Detect and quantify the ceramide species by mass spectrometry, often using internal standards for normalization.[11][13]

Cell Cycle Analysis

The effect of this compound on cell cycle progression can be analyzed by flow cytometry using propidium iodide (PI) staining.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

General Protocol:

-

Culture cells and treat with this compound at various concentrations and for different durations.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.[7][14]

Conclusion

This compound is a potent pharmacological agent with a well-defined primary mechanism of action centered on the inhibition of PC-PLC and SMS. This dual inhibitory activity leads to a significant alteration in the cellular lipid second messenger profile, particularly a decrease in DAG and an increase in ceramide. These changes trigger a cascade of downstream events that account for the observed antiproliferative, pro-apoptotic, antiviral, and anti-inflammatory effects of this compound. The methodologies described herein provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting these critical signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Contact Us [thermofisher.com]

- 6. Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cancer.wisc.edu [cancer.wisc.edu]

The Role of D609 in Sphingomyelin Synthase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricyclodecan-9-yl-xanthogenate (D609) is a potent and widely utilized small molecule inhibitor in the study of lipid metabolism and signaling. Initially recognized for its antiviral and antitumor properties, this compound's mechanism of action is primarily attributed to its competitive inhibition of both sphingomyelin synthase (SMS) and phosphatidylcholine-specific phospholipase C (PC-PLC)[1][2][3]. This dual inhibitory action disrupts the delicate balance of key lipid second messengers, namely ceramide and diacylglycerol (DAG), leading to a cascade of cellular events including cell cycle arrest, apoptosis, and modulation of inflammatory responses. This technical guide provides an in-depth analysis of the role of this compound as a sphingomyelin synthase inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support researchers in their exploration of sphingolipid biology and drug development endeavors.

Mechanism of Action: Inhibition of Sphingomyelin Synthase

Sphingomyelin synthase (SMS) is a critical enzyme in the final step of sphingomyelin biosynthesis, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, thereby generating sphingomyelin (SM) and diacylglycerol (DAG)[4]. There are two main isoforms of SMS: SMS1, located in the Golgi apparatus, and SMS2, found at the plasma membrane[1]. This compound has been shown to inhibit both isoforms of SMS[1].

The inhibition of SMS by this compound leads to a significant accumulation of its substrate, ceramide, and a corresponding decrease in the product, sphingomyelin[1][5]. Ceramide is a potent bioactive lipid that acts as a second messenger in a variety of cellular processes, including the induction of apoptosis, cell cycle arrest, and senescence[6]. By elevating intracellular ceramide levels, this compound triggers these downstream signaling pathways.

While also a known competitive inhibitor of PC-PLC with a Ki of 6.4 μM, the effects of this compound on ceramide metabolism are a primary focus of its biological activity[7][8]. The inhibition of PC-PLC also contributes to the alteration of lipid signaling by reducing the production of DAG and phosphocholine from PC hydrolysis.

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on various enzymes and its impact on cellular lipid levels.

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | IC50 Value | Notes |

| Phosphatidylcholine-specific Phospholipase C (PC-PLC) | This compound | 6.4 µM | Not specified | Competitive inhibition.[7][8] |

| Sphingomyelin Synthase (SMS) | This compound | Not specified | ~402 µM (in vitro) | Also inhibits SMS2.[9] Another study showed significant SMS inhibition at 100 µM.[5] |

| Protein Kinase C (PKC) | This compound | Not specified | 75.2 µM | Cellular PKC.[10] |

| Herpes Simplex Virus Type 1 (HSV-1) US3 Protein Kinase | This compound | Not specified | 1.9 µM | [10] |

| Group IV Cytosolic Phospholipase A2 (cPLA2) | This compound | 86.25 µM | ~375 µM | Mixed pattern of noncompetitive and uncompetitive inhibition.[11][12] |

| Cell Line/System | This compound Concentration | Effect on Ceramide Levels | Effect on Sphingomyelin Levels | Reference |

| BV-2 microglia | 100 µM | Significant increase after 2 hours, remained elevated for 2 hours after removal.[13][14] | Not specified | [14] |

| CHO-K1 cells | Not specified | 2-fold increase by 2 hours.[15] | Not specified | [15] |

| Jurkat cells | Non-toxic concentrations | Transient increase in intracellular ceramide levels.[16] | Inhibition of sphingomyelin synthase.[16] | [16] |

| Huh7 cells | Dose-dependent | Not directly measured, but SMS inhibition implies increase. | Significant decrease in de novo synthesized [14C]-SM.[5] | [5] |

Signaling Pathways Modulated by this compound

The inhibition of sphingomyelin synthase by this compound initiates a signaling cascade primarily driven by the accumulation of ceramide.

As depicted, this compound inhibits SMS, leading to an increase in ceramide. Elevated ceramide levels can activate Protein Phosphatase 2A (PP2A), which in turn upregulates the cyclin-dependent kinase (Cdk) inhibitors p21 and p27[1]. This leads to the hypophosphorylation of the retinoblastoma protein (Rb), resulting in G0/G1 cell cycle arrest[1][14]. Furthermore, ceramide is a well-established mediator of apoptosis. This compound has also been shown to decrease the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), which is involved in cell proliferation[17].

Experimental Protocols

In Vitro Sphingomyelin Synthase (SMS) Activity Assay

This protocol is adapted from methodologies described in studies investigating SMS activity[5][18][19][20].

Objective: To measure the activity of sphingomyelin synthase in cell lysates in the presence and absence of this compound.

Materials:

-

Cell culture of interest

-

This compound (tricyclodecan-9-yl-xanthogenate)

-

[¹⁴C]-L-serine or NBD-ceramide (fluorescently labeled ceramide)

-

Cell lysis buffer (e.g., containing protease inhibitors)

-

Phosphatidylcholine (PC)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Chloroform/methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/ammonium hydroxide)

-

Phosphorimager or fluorescence scanner

-

Scintillation counter (for radiolabeled assays)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound (or vehicle control) for a specified time.

-

Cell Lysis: Harvest and wash the cells. Lyse the cells in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer.

-

Add the substrate mixture containing phosphatidylcholine and either [¹⁴C]-L-serine (to label newly synthesized sphingolipids) or NBD-ceramide.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

-

Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1) to extract the lipids. Vortex and centrifuge to separate the phases.

-

Lipid Separation: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol. Spot the extract onto a TLC plate.

-

Chromatography: Develop the TLC plate in a chamber with the appropriate developing solvent to separate the different lipid species (sphingomyelin, ceramide, etc.).

-

Detection and Quantification:

-

For radiolabeled experiments, expose the TLC plate to a phosphorimager screen or scrape the spots corresponding to sphingomyelin for scintillation counting.

-

For fluorescently labeled experiments, visualize the TLC plate using a fluorescence scanner.

-

-

Data Analysis: Quantify the amount of newly synthesized sphingomyelin and normalize it to the protein concentration of the lysate. Compare the activity in this compound-treated samples to the control to determine the extent of inhibition.

Cellular Ceramide Level Measurement

Objective: To quantify the changes in intracellular ceramide levels following this compound treatment.

Materials:

-

Cell culture of interest

-

This compound

-

Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)

-

Internal standard (e.g., C17-ceramide)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Treatment and Harvest: Treat cells with this compound or vehicle control. After the desired incubation time, harvest the cells.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch method. Add an internal standard at the beginning of the extraction to account for sample loss.

-

Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography column and gradient to separate the different ceramide species. The mass spectrometer will be used for detection and quantification based on the specific mass-to-charge ratios of the different ceramide species and the internal standard.

-

Data Analysis: Quantify the levels of various ceramide species and normalize them to the amount of the internal standard and the initial cell number or protein content.

Conclusion

This compound remains an invaluable tool for probing the intricate roles of sphingomyelin synthase and phosphatidylcholine-specific phospholipase C in cellular physiology and pathology. Its ability to potently inhibit these enzymes and consequently elevate intracellular ceramide levels has provided significant insights into the regulation of cell fate decisions. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their studies of sphingolipid metabolism, signaling, and the development of novel therapeutic strategies targeting these pathways. As with any pharmacological inhibitor, it is crucial to consider its off-target effects and to employ complementary approaches, such as genetic manipulation of SMS expression, to validate findings.

References

- 1. mdpi.com [mdpi.com]

- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 5. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of sphingomyelin and sphingomyelin synthases in cell death, proliferation and migration-from cell and animal models to human disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. The antiviral xanthate compound this compound inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. koreascience.kr [koreascience.kr]

- 13. researchgate.net [researchgate.net]

- 14. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of de novo ceramide synthesis in the mechanism of action of the tricyclic xanthate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The tricyclodecan-9-yl-xanthogenate this compound triggers ceramide increase and enhances FasL-induced caspase-dependent and -independent cell death in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of neural progenitor cell proliferation by this compound: potential role for ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sphingomyelin synthase enzyme activity assay [bio-protocol.org]

D609: A Technical Guide to its Biological Activities and Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a multifaceted synthetic compound with a broad spectrum of biological activities. Initially investigated for its antiviral properties, its mechanism of action is now primarily attributed to its role as a competitive inhibitor of key enzymes in lipid signaling pathways, namely phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] Furthermore, this compound possesses potent antioxidant capabilities independent of its enzymatic inhibition.[1][4] These core functions confer upon this compound significant anti-proliferative, antitumor, anti-inflammatory, and neuroprotective effects.[2][5][6] This document provides an in-depth technical overview of this compound's mechanisms, biological functions, and the experimental protocols used to elucidate them, serving as a comprehensive resource for researchers in drug discovery and development.

Core Mechanisms of Action

This compound's biological effects stem from three primary mechanisms: inhibition of PC-PLC, inhibition of sphingomyelin synthase, and direct antioxidant activity.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

The most widely recognized action of this compound is the competitive inhibition of PC-PLC.[1][7] This enzyme catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, into the second messengers phosphocholine and 1,2-diacylglycerol (DAG). By blocking this activity, this compound attenuates DAG-mediated signaling pathways. The enzymatic activity of PC-PLC is dependent on zinc ions (Zn²⁺), and it has been suggested that this compound's inhibitory effect may involve Zn²⁺ chelation.[2][3][8]

Inhibition of Sphingomyelin Synthase (SMS)

This compound also functions as an inhibitor of sphingomyelin synthase (SMS).[1][9] SMS is responsible for the synthesis of sphingomyelin (SM) and DAG by transferring a phosphocholine headgroup from PC onto ceramide. Inhibition of SMS by this compound disrupts this process, leading to two significant consequences: a further reduction in DAG production and, critically, an accumulation of the pro-apoptotic and cell-cycle-arresting lipid, ceramide.[1][3][9]

Antioxidant Activity

Independent of its effects on lipid signaling, this compound is a potent antioxidant.[4] This activity is attributed to the xanthate group, which contains a thiol moiety.[1][4] this compound functions as a glutathione (GSH) mimetic; it can be readily oxidized to form a disulfide while scavenging reactive oxygen species (ROS). This oxidized form is then reduced back to active this compound by the enzyme glutathione reductase, creating a renewable antioxidant cycle.[1][10] This mechanism protects cells from oxidative damage to proteins, lipids, and DNA.[4][11]

Summary of Biological Activities

The mechanisms described above translate into a wide array of biological functions with therapeutic potential.

-

Anti-Proliferative and Antitumor Activity: By increasing ceramide levels, this compound induces cell cycle arrest, primarily in the G1 phase.[9][12] This is achieved by up-regulating cyclin-dependent kinase (Cdk) inhibitors like p21 and subsequent hypophosphorylation of the retinoblastoma (Rb) protein.[1][9] This activity has been demonstrated in various cancer cell lines and makes this compound a candidate for antitumor therapy.[1][5]

-

Antiviral Activity: this compound was initially developed as an antiviral agent.[2][6] It inhibits the replication of several viruses, including Herpes Simplex Virus type 1 (HSV-1) and Respiratory Syncytial (RS) virus.[13][14] For HSV-1, this compound inhibits the virus-encoded protein kinase (US3 PK), which is crucial for the phosphorylation of viral proteins in the late stages of replication.[2][14]

-

Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[2] It has been shown to reduce cytokine expression (e.g., TNF-α, IL-1, IL-6) in macrophages stimulated with lipopolysaccharide (LPS) and to inhibit LPS-induced nitric oxide (NO) production.[1][2][6] This effect is partly due to the inhibition of microglia and macrophage proliferation.[1][9]

-

Neuroprotective Functions: The combined antioxidant and anti-inflammatory actions of this compound confer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative glutamate toxicity and amyloid-β (1-42)-induced oxidative stress and cytotoxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[1][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound's biological activities as reported in the literature.

| Biological Target/Activity | Parameter | Value | Cell System / Conditions | Reference(s) |

| PC-PLC Inhibition | Kᵢ | 6.4 μM | In vitro enzyme assay | [12][15] |

| IC₅₀ | 94 μM | In vitro enzyme assay | [16] | |

| Antiviral (HSV-1) | Effective Conc. | > 3.8 μM | In vitro (PFU/cell ≤ 1) | [2][14] |

| Complete Inhibition | 75.2 μM | In vitro (PFU/cell ≤ 1) | [2][6][14] | |

| Cell Proliferation | Effective Conc. | 100 μM | BV-2, RAW 264.7, N9, DITNC1 cells | [9][12] |

| cPLA₂ Inhibition | Effective Conc. | 750 μM | MDCK cells | [1] |

| No Effect Conc. | 350 μM | MDCK cells | [1] | |

| NO Production Suppression | IC₅₀ | 20 mg/mL | LPS/IFNγ-stimulated cells | [15] |

Key Experimental Protocols

Protocol: Assessment of Anti-Proliferative Activity via BrdU Incorporation

This protocol describes a common method to quantify the anti-proliferative effects of this compound on glial or macrophage cell lines.[9]

Objective: To determine the effect of this compound on the rate of DNA synthesis as a measure of cell proliferation.

Materials:

-

Cell line (e.g., BV-2 microglia, RAW 264.7 macrophages)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (potassium salt, soluble in water or culture medium)

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent

-

Fixation/denaturation solution

-

Anti-BrdU antibody (FITC-conjugated)

-

Propidium Iodide (PI) or DAPI for DNA content staining

-

Flow cytometer

Methodology:

-

Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 100 μM) or vehicle control for a specified period (e.g., 2 hours).

-

BrdU Labeling: Following treatment, add BrdU labeling reagent to the culture medium at a final concentration of 10 μM and incubate for a short period (e.g., 30-60 minutes) to pulse-label cells actively synthesizing DNA.

-

Cell Harvest: Wash cells with PBS, detach using trypsin, and centrifuge to form a cell pellet.

-

Fixation and Permeabilization: Resuspend the cell pellet in a fixation solution (e.g., 70% ethanol) and incubate to fix the cells.

-

DNA Denaturation: Treat cells with an acid solution (e.g., 2N HCl) to denature the DNA, exposing the incorporated BrdU.

-

Antibody Staining: Neutralize the acid and stain the cells with an anti-BrdU-FITC antibody in a buffer containing detergent for permeabilization.

-

DNA Staining: Counterstain the cells with a DNA dye like PI to analyze cell cycle phases.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The FITC signal identifies BrdU-positive cells (S-phase), while the PI signal determines the cell cycle distribution (G1, S, G2/M phases).

Data Analysis: The percentage of BrdU-positive cells in the this compound-treated group is compared to the vehicle-treated control group. A significant reduction indicates inhibition of cell proliferation.

References

- 1. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits ionizing radiation-induced oxidative damage by acting as a potent antioxidant. | University of Kentucky College of Arts & Sciences [as.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. The antiviral, antitumoural xanthate this compound is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (this compound) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effect of the xanthate, this compound, on Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress in primary neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Antiviral effects of xanthate this compound on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The antiviral xanthate compound this compound inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rndsystems.com [rndsystems.com]

- 16. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Antioxidant Properties of D609

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted compound initially recognized for its antiviral and antitumor properties.[1] Extensive research has since unveiled its potent antioxidant capabilities, positioning it as a compound of interest for mitigating oxidative stress-associated pathologies, particularly in the context of neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways.

This compound exerts its antioxidant effects through a dual mechanism. Firstly, it functions as a direct antioxidant and a glutathione (GSH) mimetic due to the presence of a thiol group in its xanthate structure.[1] This allows it to scavenge reactive oxygen species (ROS) and participate in the regeneration of glutathione, a critical endogenous antioxidant.[2] Secondly, this compound acts as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1] This inhibition modulates lipid signaling pathways involving diacylglycerol (DAG) and ceramide, which in turn influence downstream cellular processes related to oxidative stress and cell survival.

Core Mechanisms of Antioxidant Action

The antioxidant properties of this compound are attributed to two primary mechanisms:

-

Direct Antioxidant and Glutathione Mimetic Activity: The xanthate group of this compound contains a thiol moiety that can be readily oxidized, allowing it to directly scavenge free radicals.[4] Upon oxidation, it forms a disulfide which is a substrate for glutathione reductase, enabling the regeneration of this compound in a manner that mimics the glutathione redox cycle.[2] This property allows this compound to reduce the overall burden of reactive oxygen species (ROS) and protect cells from oxidative damage to lipids, proteins, and DNA.[4]

-

Inhibition of Key Signaling Enzymes: this compound is a well-characterized competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and also inhibits sphingomyelin synthase (SMS).[1][5]

-

PC-PLC Inhibition: By inhibiting PC-PLC, this compound reduces the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG). DAG is a crucial second messenger that activates various downstream signaling cascades, including those that can contribute to oxidative stress.

-

SMS Inhibition: Inhibition of SMS by this compound leads to an accumulation of its substrate, ceramide, another important lipid second messenger.[5] Ceramide signaling is complex and can influence pathways related to apoptosis and cell cycle arrest, which can be intertwined with cellular redox status.

-

Quantitative Data on the Antioxidant and Enzymatic Effects of this compound

The following tables summarize the available quantitative data on the efficacy of this compound as an antioxidant and enzyme inhibitor.

| Parameter | Value | Context | Reference(s) |

| Enzyme Inhibition | |||

| Ki for PC-PLC | 6.4 µM | Competitive inhibition | MedchemExpress |

| IC50 for cPLA2 | ~86.25 µM (Ki) | Mixed noncompetitive and uncompetitive inhibition | [6] |

| IC50 for Arachidonic Acid Release | ~375 µM | In A23187-stimulated MDCK cells | [3][6] |

| Cellular Antioxidant Effects | |||

| Neuroprotection | 50 µM | Protected primary neuronal cells from amyloid-beta (1-42)-induced protein oxidation. | [2] |

| Reduction of Oxidative Stress Markers | Not specified | In an in vivo mouse model of Alzheimer's disease, this compound administration significantly increased the GSH/GSSG ratio, increased superoxide dismutase (SOD) activity, and decreased malondialdehyde (MDA) and protein carbonyl levels. | [1] |

| Attenuation of Ionizing Radiation Damage | Not specified | Pre-incubation of lymphocytes with this compound significantly diminished the production of ROS, the decrease in intracellular GSH, and oxidative damage to proteins and lipids induced by ionizing radiation. | [4] |

| In vivo Radioprotection | 50 mg/kg i.v. | Protected mice from lethality induced by total body ionizing radiation (6.5 and 8.5 Gy). | [4] |

Signaling Pathways Modulated by this compound

The antioxidant effects of this compound are intricately linked to its modulation of key cellular signaling pathways.

This compound's Dual Mechanism of Action

Caption: Dual antioxidant mechanism of this compound.

This compound's Impact on Lipid Signaling

Caption: this compound's modulation of lipid signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Materials:

-

Adherent cells (e.g., neuronal cells, lymphocytes)

-

96-well black, clear-bottom tissue culture plates

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

This compound stock solution

-

Oxidative stress inducer (e.g., H₂O₂, amyloid-beta)

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Treatment (Pre-incubation with this compound): The following day, remove the culture medium and treat the cells with various concentrations of this compound in fresh medium for a predetermined time (e.g., 1-2 hours). Include a vehicle control.

-

DCFH-DA Loading: Remove the medium containing this compound. Wash the cells once with warm PBS or HBSS. Add DCFH-DA working solution (e.g., 10-25 µM in serum-free medium or PBS/HBSS) to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with warm PBS or HBSS. Add the oxidative stress inducer (e.g., H₂O₂) in fresh medium to the appropriate wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader.

Assessment of Lipid Peroxidation (TBARS Assay)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

-

Cell or tissue homogenates

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Spectrophotometer (absorbance at 532 nm)

Procedure:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice.

-

Protein Precipitation: Add ice-cold TCA to the homogenate to precipitate proteins. Incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge the samples (e.g., at 2200 x g for 15 minutes at 4°C) to pellet the precipitated protein.

-

Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow for the formation of the MDA-TBA adduct.

-

Cooling and Measurement: Cool the samples to room temperature. Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Measurement of PC-PLC Activity (Amplex® Red Assay)

This is an enzyme-coupled fluorometric assay to measure PC-PLC activity.

Materials:

-

Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, phosphatidylcholine, and reaction buffer)

-

Cell or tissue lysates

-

Fluorescence microplate reader (Excitation/Emission: ~571 nm/~585 nm)

Procedure:

-

Reagent Preparation: Prepare the Amplex® Red working solution containing HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine in the reaction buffer as per the manufacturer's instructions.

-

Sample and Inhibitor Addition: Add cell/tissue lysates to the wells of a 96-well plate. For inhibitor studies, pre-incubate the lysates with various concentrations of this compound.

-

Initiation of Reaction: Add the Amplex® Red working solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at multiple time points to determine the reaction kinetics. The rate of fluorescence increase is proportional to the PC-PLC activity.

Workflow for Evaluating this compound's Antioxidant Properties

Caption: Experimental workflow for assessing this compound's antioxidant activity.

Conclusion and Future Directions

This compound demonstrates significant antioxidant properties through both direct free-radical scavenging and modulation of key lipid signaling pathways. Its ability to mimic glutathione and inhibit PC-PLC and SMS makes it a compelling candidate for further investigation in the context of diseases characterized by oxidative stress. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.

Future research should focus on elucidating a more detailed dose-response relationship of this compound's antioxidant effects in various cell types and disease models. Further investigation into the downstream targets of the this compound-modulated lipid signaling pathways will provide a more complete understanding of its mechanism of action. Additionally, exploring the in vivo efficacy and safety profile of this compound in preclinical models of oxidative stress-related diseases is a critical next step in its development as a potential therapeutic agent.

References

- 1. Glutathione-mimetic this compound alleviates memory deficits and reduces amyloid-β deposition in an AβPP/PS1 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Administration of this compound Leads to Protection of Subsequently Isolated Gerbil Brain Mitochondria Subjected to In vitro Oxidative Stress Induced by Amyloid Beta-peptide and Other Oxidative Stressors: Relevance to Alzheimer’s Disease and Other Oxidative Stress-Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits ionizing radiation-induced oxidative damage by acting as a potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Xanthate D609: A Technical Guide to its Discovery, History, and Multifaceted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially characterized for its broad-spectrum antiviral properties, the compound Tricyclodecan-9-yl-xanthogenate, commonly known as D609, has since emerged as a pivotal research tool for dissecting complex cellular signaling pathways. This synthetic, tricyclic xanthate has garnered significant attention for its potent inhibitory effects on key enzymes involved in lipid metabolism, most notably phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3][4] Its ability to modulate the levels of critical second messengers like diacylglycerol (DAG) and ceramide has made it an invaluable agent in studies spanning oncology, immunology, and neurobiology. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, its core mechanisms of action, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory data.

Discovery and History

This compound, or Tricyclodecan-9-yl-xanthogenate, was first described as a broad-spectrum antiviral compound.[1] Subsequent investigations into its mechanism of action revealed its significant role as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).[1] This discovery shifted its primary application from virology to cell signaling research, where it became a cornerstone for elucidating the functions of PC-PLC in various cellular processes. Further studies identified sphingomyelin synthase (SMS) as another key target of this compound, broadening its known sphere of influence within lipid metabolic pathways.[1][5] Over the years, the utility of this compound has expanded to include research into its anti-inflammatory, antioxidant, anti-proliferative, and neuroprotective effects, highlighting its complex and multifaceted interactions with cellular machinery.[2][4]

Core Mechanisms of Action

The primary pharmacological effects of this compound are attributed to its competitive inhibition of two critical enzymes:

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound acts as a competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine and the second messenger 1,2-diacylglycerol (DAG).[1][5] By blocking this activity, this compound effectively reduces the cellular levels of DAG, a key activator of protein kinase C (PKC) and other signaling proteins. The inhibition of PC-PLC by this compound is thought to involve the chelation of Zn2+ ions, which are essential for the enzyme's catalytic activity.[1][4]

-

Sphingomyelin Synthase (SMS): this compound also inhibits sphingomyelin synthase, the enzyme responsible for the transfer of a phosphocholine headgroup from PC to ceramide, thereby generating sphingomyelin (SM) and DAG.[1][5] Inhibition of SMS leads to an accumulation of ceramide, a pro-apoptotic and anti-proliferative lipid second messenger, while further contributing to the reduction of DAG levels. This compound has been shown to inhibit both major isoforms of SMS, SMS1 and SMS2.[5]

Through the modulation of DAG and ceramide levels, this compound influences a cascade of downstream signaling events that regulate cell proliferation, differentiation, apoptosis, and inflammation.

Quantitative Data Summary

The inhibitory potency of this compound against various enzymes has been quantified in numerous studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Target Enzyme | Inhibitor | Ki (µM) | Assay Conditions | Reference |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) from Bacillus cereus | This compound | 6.4 | Competitive inhibition | [6] |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) from Bacillus cereus | This compound diastereomers | 13-17 | Competitive inhibition | [6] |

| Group IV Cytosolic Phospholipase A2 (cPLA2) | This compound | 86.25 | Mixed noncompetitive and uncompetitive inhibition | [7][8] |

| Target/Process | Inhibitor | IC50 | Cell Line/System | Reference | | --- | --- | --- | --- | | Group IV Cytosolic Phospholipase A2 (cPLA2) | this compound | ~375 µM | A23187-stimulated MDCK cells |[7][8] | | PC-PLC Inhibition | this compound | 3.81 ± 0.22 µM | 11-MUA-Au ND/Lip hybrids with 10 nM PLC |[9] | | Cell Proliferation | this compound | 33-50 µg/ml | A431-AD cells |[10] | | A431-SPH Cell Proliferation | this compound | 1.6 µg/ml | A431-SPH cells |[11] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits PC-PLC and SMS, altering lipid second messengers.

Caption: Workflow for the Amplex Red-based PC-PLC inhibition assay.

Caption: Plaque reduction assay workflow for antiviral activity of this compound.

Detailed Experimental Protocols

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay (Amplex Red Method)

This protocol is adapted from methodologies frequently used to measure PC-PLC activity.[11][12]

-

Principle: This is a coupled enzymatic assay. PC-PLC hydrolyzes phosphatidylcholine (PC) to phosphocholine and diacylglycerol. The phosphocholine is then hydrolyzed by alkaline phosphatase to choline. Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine) to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of phosphocholine produced and thus to the PC-PLC activity.

-

Materials:

-

This compound (various concentrations)

-

PC-PLC from Bacillus cereus

-

Phosphatidylcholine (PC) substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Alkaline phosphatase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl₂ and 0.5% Triton X-100)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

-

-

Procedure:

-

Prepare a working solution of the Amplex Red reagent mix containing Amplex Red, HRP, choline oxidase, and alkaline phosphatase in the assay buffer. Protect from light.

-

In a 96-well microplate, add a defined amount of PC-PLC enzyme to each well.

-

Add serial dilutions of this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the PC substrate to each well.

-

Immediately add the Amplex Red reagent mix to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

-

Sphingomyelin Synthase (SMS) Inhibition Assay

This protocol is based on methods described for measuring SMS activity using radiolabeled precursors.[2][13]

-

Principle: This assay measures the incorporation of a radiolabeled precursor into sphingomyelin (SM). Cells are incubated with a radiolabeled sphingolipid precursor, such as [¹⁴C]-serine, which is incorporated into newly synthesized ceramide. In the presence of active SMS, this radiolabeled ceramide is converted to radiolabeled SM. The inhibitory effect of this compound is determined by quantifying the reduction in radiolabeled SM.

-

Materials:

-

Cultured cells (e.g., Huh7, MDA-MB-231)

-

This compound (various concentrations)

-

[¹⁴C]-L-serine

-

Cell culture medium and supplements

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Add [¹⁴C]-L-serine to the culture medium and incubate for a period that allows for incorporation into sphingolipids (e.g., 24 hours).

-

After incubation, wash the cells with cold phosphate-buffered saline (PBS) and harvest them.

-

Extract the total lipids from the cell pellets using an appropriate solvent system (e.g., Bligh-Dyer extraction).

-

Separate the lipid extracts by thin-layer chromatography (TLC) using a solvent system that resolves sphingomyelin from other lipids.

-

Visualize and quantify the radiolabeled sphingomyelin spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Determine the percentage of SMS inhibition by comparing the amount of radiolabeled SM in this compound-treated cells to that in control cells.

-

Antiviral Plaque Reduction Assay (for Herpes Simplex Virus - HSV)

This protocol is a standard method for evaluating the antiviral activity of compounds against cytopathic viruses like HSV.[14][15]

-

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium containing different concentrations of the test compound (this compound). The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death called plaques. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound.

-

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

This compound (serial dilutions)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., medium containing 1% methylcellulose or carboxymethylcellulose)

-

Staining solution (e.g., crystal violet in methanol/water)

-

-

Procedure:

-

Seed host cells in multi-well plates and grow until a confluent monolayer is formed.

-

Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

During the adsorption period, prepare the overlay medium containing serial dilutions of this compound.

-

After adsorption, remove the virus inoculum and wash the cell monolayers with PBS.

-

Add the overlay medium containing the different concentrations of this compound to the respective wells.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

-

Fix the cells with a fixative solution (e.g., 10% formalin).

-

Stain the fixed cells with crystal violet solution and then gently wash with water. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

-

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]

-

Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of this compound can be quantified by measuring the reduction of NO in the culture supernatant using the Griess reagent.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound (various concentrations)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well culture plate

-

Microplate reader (540 nm)

-

-

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect the cell culture supernatants.

-

Prepare a standard curve using the sodium nitrite standard solution.

-

In a new 96-well plate, add the collected supernatants and the nitrite standards.

-

Add Griess reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add Griess reagent Part B to all wells and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO production inhibition by this compound.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.[18][19][20]

-

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cultured cells

-

This compound (desired concentrations)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time period.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase in the solution will degrade RNA, ensuring that only DNA is stained.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Measurement of Ceramide and Diacylglycerol Levels by Mass Spectrometry

This protocol provides a general workflow for the quantification of ceramide and DAG using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]

-

Principle: Cellular lipids are extracted and then separated by high-performance liquid chromatography (HPLC). The separated lipids are then ionized and detected by a tandem mass spectrometer. By using internal standards and multiple reaction monitoring (MRM), specific lipid species can be accurately quantified.

-

Materials:

-

Cultured cells treated with this compound or vehicle

-

Lipid extraction solvents (e.g., methanol, chloroform, water)

-

Internal standards for ceramide and DAG (e.g., C17:0 ceramide)

-

HPLC system with a suitable column (e.g., C8 or C18)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

Procedure:

-

Harvest and wash the cells treated with this compound.

-

Add an internal standard mixture to the cell pellets.

-

Extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the HPLC system for chromatographic separation of the different ceramide and DAG species.

-

Perform detection and quantification using the mass spectrometer in MRM mode, monitoring for the specific precursor-to-product ion transitions for each analyte and internal standard.

-

Construct a calibration curve using known concentrations of ceramide and DAG standards to quantify the levels in the biological samples.

-

Conclusion

This compound stands as a testament to the serendipitous nature of scientific discovery, evolving from an antiviral candidate to an indispensable tool in cell biology and drug development. Its well-characterized inhibitory effects on PC-PLC and SMS provide a powerful means to investigate the intricate roles of lipid signaling in health and disease. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to further unravel the complexities of cellular regulation. As research continues to uncover new facets of its biological activity, this compound is poised to remain a valuable compound in the scientific arsenal for years to come.

References

- 1. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D4AN00304G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and phospholipase C inhibitory activity of this compound diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Cell Cycle [cyto.purdue.edu]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DSpace [helda.helsinki.fi]

Preliminary Studies on the Therapeutic Potential of D609: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecan-9-yl-xanthogenate (D609) is a potent and versatile compound with demonstrated therapeutic potential across various domains, including oncology, virology, and neurology. Its primary mechanism of action is the competitive inhibition of two key enzymes in cellular signaling: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This inhibition modulates critical downstream signaling pathways, leading to a range of cellular effects such as cell cycle arrest, induction of apoptosis, and antioxidant and anti-inflammatory responses. This document provides an in-depth overview of the preliminary findings on this compound's therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound's therapeutic effects are largely attributed to its inhibitory action on PC-PLC and SMS. Inhibition of these enzymes directly impacts the levels of crucial lipid second messengers, namely 1,2-diacylglycerol (DAG) and ceramide.[1] This modulation of lipid signaling cascades is central to this compound's ability to influence cell proliferation, differentiation, and survival.

Signaling Pathways of this compound

The following diagram illustrates the primary signaling pathways affected by this compound. By inhibiting PC-PLC and SMS, this compound disrupts the normal balance of DAG and ceramide, leading to downstream effects on protein kinase C (PKC) activation and cell cycle regulation.

Therapeutic Potential: Quantitative Data

The following tables summarize the quantitative findings from preliminary studies on this compound's efficacy in various therapeutic areas.

Antitumor Activity

| Cell Line | Assay | Metric | Value | Reference |

| U937 (Human Leukemia) | Cytotoxicity Assay | LD50 | 117 µM | [2] |

Antiviral Activity

This compound exhibits potent antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1), by inhibiting viral replication and protein phosphorylation.

| Virus | Cell Line | Metric | Concentration | Effect | Reference |

| HSV-1 | Vero | Virus Production | > 3.8 µM | Reduction in virus production | [3] |

| HSV-1 | Vero | Virus Production | 75.2 µM | Complete inhibition of virus production | [3] |

| HSV-1 | Vero | Protein Phosphorylation | 18.4 µM | Inhibition of viral polypeptide phosphorylation | [3] |

| HSV-1 | Vero | Protein Phosphorylation | 37.6 µM | Reduction of protein phosphorylation to background levels | [3] |

Neuroprotective Effects

In preclinical models of ischemic stroke, this compound has shown significant neuroprotective capabilities by reducing infarct volume.

| Animal Model | Condition | Treatment | Metric | Result | Reference |

| Rat | Ischemic Stroke | This compound | Infarct Volume | 40% reduction | [4] |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate cytokine production. While specific percentage reductions in key inflammatory cytokines like IL-6 and TNF-α directly attributable to this compound are not extensively quantified in the reviewed literature, its mechanism suggests a downregulation of these pro-inflammatory mediators. Further quantitative studies are needed to fully elucidate the dose-dependent anti-inflammatory efficacy of this compound.

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay (Amplex Red)

This assay quantifies PC-PLC activity by measuring the fluorescence of resorufin, a product of a series of enzymatic reactions initiated by the hydrolysis of phosphatidylcholine.

Materials:

-

Amplex® Red PC-PLC Assay Kit

-

Microplate reader with fluorescence capabilities (excitation ~544 nm, emission ~590 nm)

-

This compound (or other inhibitors)

-

Cell lysates or purified enzyme

Protocol:

-

Prepare Reagents: Prepare the Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and PC-PLC substrate solution according to the kit manufacturer's instructions.

-

Sample Preparation: Prepare cell lysates or purified enzyme samples to be assayed.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

50 µL of the sample (or positive/negative controls).

-

50 µL of the Amplex® Red/HRP/choline oxidase/alkaline phosphatase/PC-PLC substrate working solution.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation set to ~544 nm and emission detection at ~590 nm.

-

Data Analysis: The fluorescence intensity is proportional to the PC-PLC activity. Calculate the specific activity based on a standard curve if required.

Sphingomyelin Synthase (SMS) Activity Assay

This assay measures the activity of SMS by quantifying the conversion of a fluorescently labeled ceramide substrate to fluorescent sphingomyelin.

Materials:

-

Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)

-

Cell lysates or purified enzyme

-

This compound (or other inhibitors)

-

Thin-layer chromatography (TLC) system or HPLC

-

Fluorescence detector

Protocol:

-

Sample Preparation: Prepare cell lysates or purified enzyme samples.

-

Reaction Mixture: Prepare a reaction buffer containing the fluorescently labeled ceramide substrate.

-

Reaction Initiation: Add the enzyme sample to the reaction mixture and incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Separation: Separate the fluorescently labeled ceramide and sphingomyelin using TLC or HPLC.

-

Quantification: Quantify the amount of fluorescent product (sphingomyelin) using a fluorescence detector.

-

Data Analysis: The amount of fluorescent sphingomyelin formed is proportional to the SMS activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader (absorbance at ~570 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or other compounds) and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells by staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Preparation: Culture and treat cells with this compound as desired. Harvest the cells (including any floating cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Prodrug modification increases potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (this compound) chemical stability and cytotoxicity against U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection by this compound through cell-cycle regulation after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P Reduces Infarct Size and Mortality After Ischemic Stroke, Possibly Through the M2 Polarization of Microglia/Macrophages and Neuroprotection in the Ischemic Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

D609 Experimental Protocol for Cell Culture: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D609, also known as Tricyclodecan-9-yl-xanthogenate, is a potent and specific competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2][3] Its action on these key enzymes disrupts cellular signaling pathways, leading to a cascade of downstream effects, including the modulation of second messengers like 1,2-diacylglycerol (DAG) and ceramide.[1][3] This activity translates into diverse biological outcomes such as cell cycle arrest, induction of apoptosis, and anti-inflammatory and anti-proliferative effects, making this compound a valuable tool for cancer research and drug development.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on assessing its impact on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound primarily exerts its effects through the competitive inhibition of two key enzymes:

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): By inhibiting PC-PLC, this compound blocks the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG). This reduction in DAG levels impacts various signaling pathways that are dependent on this second messenger.

-

Sphingomyelin Synthase (SMS): this compound also inhibits SMS, the enzyme responsible for the transfer of phosphocholine from PC to ceramide to form sphingomyelin and DAG.[1][2] This inhibition leads to an accumulation of ceramide, a lipid second messenger known to be involved in cell cycle arrest and apoptosis.[1]

The combined effect of PC-PLC and SMS inhibition by this compound leads to significant alterations in cellular signaling, culminating in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[2] This is mediated through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the subsequent hypophosphorylation of the Retinoblastoma protein (Rb).[2]

Data Presentation

Quantitative Effects of this compound on Various Cell Lines